Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 129150-61-4
VCID: VC20768620
InChI: InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCC(=O)OC)O
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

CAS No.: 129150-61-4

Cat. No.: VC20768620

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate - 129150-61-4

Specification

CAS No. 129150-61-4
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Standard InChI InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Standard InChI Key DMHDKUFZHGVDCN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC(=O)OC)O
Canonical SMILES COC1=C(C=C(C=C1)CCC(=O)OC)O

Introduction

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a phenolic ester derivative with diverse applications in chemical synthesis and biological research. This compound, characterized by its aromatic and functional groups, exhibits notable reactivity and potential therapeutic properties. Below is a comprehensive analysis of its properties, synthesis, and research findings.

Synthesis and Industrial Production

The compound is synthesized via esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol, catalyzed by sulfuric acid under reflux conditions . Industrial-scale production may employ continuous flow reactors to optimize yield and purity .

Key Synthetic Routes:

  • Esterification:
    3-(3-Hydroxy-4-methoxyphenyl)propanoic acid+CH₃OHH₂SO₄Methyl ester+H₂O\text{3-(3-Hydroxy-4-methoxyphenyl)propanoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester} + \text{H₂O}

  • Purification: Distillation or crystallization ensures high purity .

Chemical Reactivity

The compound undergoes characteristic reactions of phenolic esters:

  • Oxidation: Hydroxyl groups oxidize to ketones or carboxylic acids using KMnO₄ or CrO₃ .

  • Reduction: Ester groups reduce to alcohols via LiAlH₄ or NaBH₄ .

  • Substitution: Methoxy groups participate in nucleophilic substitutions with reagents like NaH .

Antioxidant Properties

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate demonstrates dose-dependent free radical scavenging in DPPH and ABTS assays, attributed to its phenolic structure .

Industrial and Research Applications

  • Organic Synthesis: Serves as a precursor for fragrances, flavoring agents, and pharmaceutical intermediates .

  • Biochemical Research: Used to study antioxidant mechanisms and oxidative stress pathways .

Research Gaps and Future Directions

  • Pharmacokinetics: Limited data on absorption and metabolism in vivo.

  • Structure-Activity Relationships: Further modification of the phenolic backbone could enhance therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator